molecular formula C8H18O6 B2361673 (2S,3S)-2,3-bis(methoxymethoxy)butane-1,4-diol CAS No. 99891-36-8

(2S,3S)-2,3-bis(methoxymethoxy)butane-1,4-diol

Cat. No.: B2361673
CAS No.: 99891-36-8
M. Wt: 210.226
InChI Key: XVLLHXOANNRBLV-YUMQZZPRSA-N
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Description

(2S,3S)-2,3-bis(methoxymethoxy)butane-1,4-diol is an organic compound with the molecular formula C8H18O6 It is a derivative of butane-1,4-diol, where the hydroxyl groups at positions 2 and 3 are protected by methoxymethyl groups

Scientific Research Applications

(2S,3S)-2,3-bis(methoxymethoxy)butane-1,4-diol has several applications in scientific research:

    Chemistry: It serves as a protected diol in organic synthesis, allowing for selective reactions at other functional groups without interference from the hydroxyl groups.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

    Medicine: It may be used as an intermediate in the synthesis of drug candidates or active pharmaceutical ingredients.

    Industry: The compound can be employed in the production of polymers, resins, and other materials where protected diols are required.

Mechanism of Action

The (2R,3R)-stereoisomer of 2,3-butanediol is produced by a variety of microorganisms in a process known as butanediol fermentation .

Safety and Hazards

The lethal dose or concentration (LD, LC) for 2,3-Butanediol is 5462 mg/kg (rat, oral) .

Future Directions

During World War II, research was done towards producing 2,3-butanediol by fermentation in order to produce 1,3-butadiene, the monomer of the polybutadiene used in a leading type of synthetic rubber .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2,3-bis(methoxymethoxy)butane-1,4-diol typically involves the protection of the hydroxyl groups of butane-1,4-diol. One common method is the reaction of butane-1,4-diol with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran or dimethylformamide at low temperatures to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same principles as laboratory methods. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2,3-bis(methoxymethoxy)butane-1,4-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound back to butane-1,4-diol.

    Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acidic or basic conditions can facilitate the substitution of methoxymethyl groups with other functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can regenerate butane-1,4-diol.

Comparison with Similar Compounds

Similar Compounds

    Butane-1,4-diol: The parent compound, which lacks the methoxymethyl protection.

    (2R,3R)-2,3-bis(methoxymethoxy)butane-1,4-diol: The enantiomer of the compound .

    1,2-bis(methoxymethoxy)ethane: A shorter-chain analogue with similar protective groups.

Uniqueness

(2S,3S)-2,3-bis(methoxymethoxy)butane-1,4-diol is unique due to its specific stereochemistry and the presence of methoxymethyl protective groups. This combination allows for selective reactions and the synthesis of complex molecules with high precision. The compound’s ability to undergo various chemical transformations while maintaining the integrity of the protected hydroxyl groups makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(2S,3S)-2,3-bis(methoxymethoxy)butane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O6/c1-11-5-13-7(3-9)8(4-10)14-6-12-2/h7-10H,3-6H2,1-2H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLLHXOANNRBLV-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC(CO)C(CO)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCO[C@@H](CO)[C@H](CO)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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